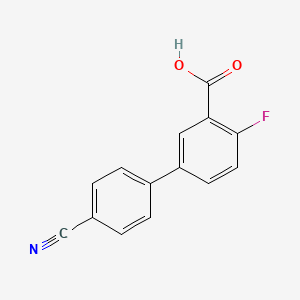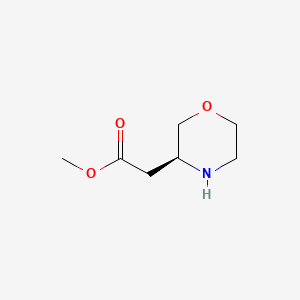
(S)-Methyl 2-(morpholin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 1799443-47-2 . It has a molecular weight of 195.65 and its IUPAC name is methyl (S)-2-(morpholin-3-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Synthesis of Potent Antimicrobials
(S)-Methyl 2-(morpholin-3-yl)acetate has been utilized in the synthesis of potent antimicrobials. Kumar, Sadashiva, and Rangappa (2007) demonstrated its use in synthesizing arecoline derivatives, phendimetrazine, and polygonapholine, achieving an overall yield of 36% through a nine-step process involving bromination of 3-acetylpyridine and cyclization of a diol (Kumar, Sadashiva, & Rangappa, 2007).
Metabolism Study in Pharmaceuticals
Varynskyi and Kaplaushenko (2020) conducted a metabolism study of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, an active pharmaceutical ingredient. They used chromatography and mass spectrometry to determine the structure of the main metabolite, proposing the structure of the methyl derivative formed during metabolism (Varynskyi & Kaplaushenko, 2020).
Heterocyclic Scaffold Synthesis
Pandey, Gaikwad, and Gadre (2012) synthesized the designed scaffold dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, demonstrating its transformation into valuable heterocyclic building blocks for various applications (Pandey, Gaikwad, & Gadre, 2012).
Synthesis of Morpholine Derivatives
Lei, Wang, Xiong, and Lan (2017) developed a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial and Antifungal Activity
Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, and Perekhoda (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, finding significant antibacterial and antifungal effects (Yeromina et al., 2019).
Ionic Liquid Synthesis and Properties
Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, and Stepnowski (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, analyzing their physicochemical properties, cytotoxicity, and biodegradability, classifying them as moderate or low toxicity ionic liquids (Pernak et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 . These codes correspond to specific safety and hazard guidelines as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Propriétés
IUPAC Name |
methyl 2-[(3S)-morpholin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYHGXECUURID-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654177 |
Source


|
| Record name | Methyl [(3S)-morpholin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273577-48-2 |
Source


|
| Record name | Methyl [(3S)-morpholin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

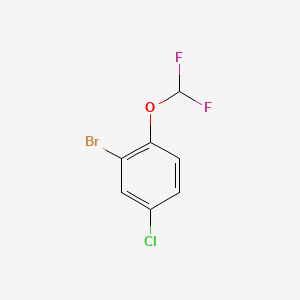
![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)





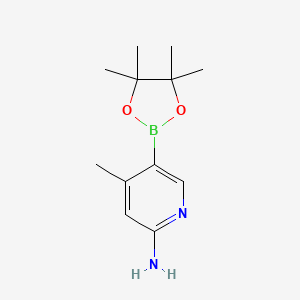
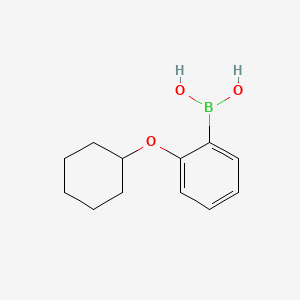
![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)
